5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one
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Overview
Description
5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one is a nitrogen-containing heterocyclic compound Nitrogen heterocycles are widely studied due to their unique biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by amination and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve more sustainable and versatile synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one: shares structural similarities with other nitrogen-containing heterocycles, such as pyridine derivatives and pyrimidine analogs.
Pyridine derivatives: Compounds like 2-Aminopyridine and 4-Aminopyridine.
Pyrimidine analogs: Compounds like 5-Aminopyrimidine and 2,4-Diaminopyrimidine.
Uniqueness
The unique structural features of this compound, such as the presence of a bulky dimethylbutyl group and a methyl group on the pyridine ring, contribute to its distinct chemical and biological properties. These features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2O |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-9-7-11(15)14(8-10(9)13)6-5-12(2,3)4/h7-8H,5-6,13H2,1-4H3 |
InChI Key |
SCRUTIKRMOLZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCC(C)(C)C |
Origin of Product |
United States |
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